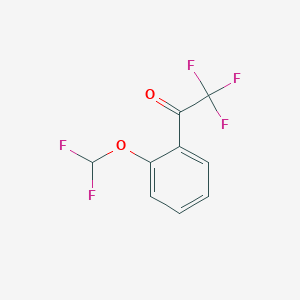![molecular formula C7H9NO2 B15300474 4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B15300474.png)
4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-oxo-2-azabicyclo[211]hexane-2-carbaldehyde is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclo[211]hexane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create new building blocks. This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often involve the use of specific photoredox catalysts and controlled light exposure to drive the cycloaddition process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would likely involve scaling up the photochemical synthesis methods used in laboratory settings. This would require specialized equipment to ensure consistent light exposure and reaction conditions on a larger scale.
化学反应分析
Types of Reactions
4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Various amines, alcohols, and thiols
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
科学研究应用
4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde has several scientific research applications:
Biology: Its unique structure allows for the exploration of new bioactive compounds that can interact with biological targets in novel ways.
Medicine: The compound’s potential as a drug scaffold makes it valuable in the design of new therapeutic agents.
Industry: It can be used in the production of specialized chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and the modifications made to the compound.
相似化合物的比较
Similar Compounds
4-Bromo-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde: This compound features a bromine atom instead of a methyl group, which can significantly alter its reactivity and applications.
2-Oxabicyclo[2.2.2]octane: This compound is used as a bioisostere of the phenyl ring in drug design, offering a different three-dimensional structure for interacting with biological targets.
Uniqueness
4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde is unique due to its specific bicyclic structure with an incorporated nitrogen atom. This structure provides distinct chemical and biological properties that can be leveraged in various applications, making it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC 名称 |
4-methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde |
InChI |
InChI=1S/C7H9NO2/c1-7-2-5(3-7)8(4-9)6(7)10/h4-5H,2-3H2,1H3 |
InChI 键 |
VIGKVEPRKGVKSE-UHFFFAOYSA-N |
规范 SMILES |
CC12CC(C1)N(C2=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


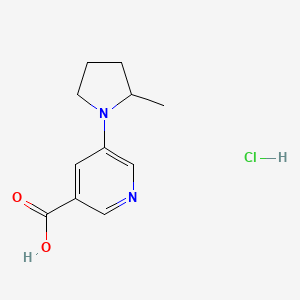
![2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride](/img/structure/B15300402.png)
![Rel-(3S,3aS,6aR)-octahydrocyclopenta[b]pyrrol-3-ol](/img/structure/B15300409.png)
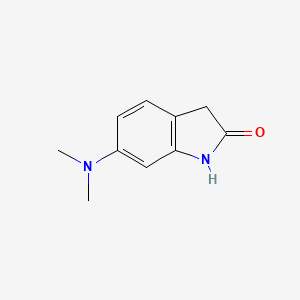
![3-[5-Chloro-2-(difluoromethoxy)phenyl]propanenitrile](/img/structure/B15300423.png)
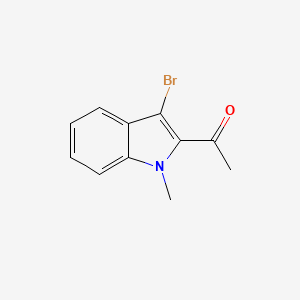
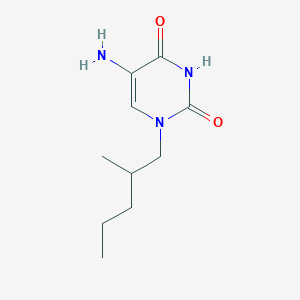
![[1-(2-Fluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B15300436.png)
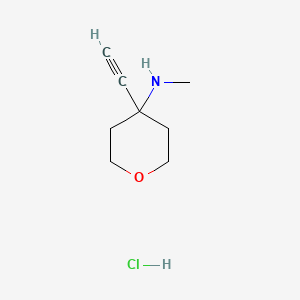
![3-[6-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B15300446.png)
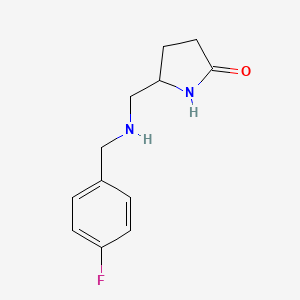
![[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one](/img/structure/B15300466.png)
![[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B15300469.png)
